molecular formula C6H14NO5P B1663669 2-Amino-6-phosphonohexanoic acid CAS No. 78944-89-5

2-Amino-6-phosphonohexanoic acid

Cat. No.: B1663669
CAS No.: 78944-89-5
M. Wt: 211.15 g/mol
InChI Key: QIOXWRQXHFVNLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-AP6 can be synthesized through the resolution of the D- and L-enantiomers of 2-amino-6-phosphonohexanoic acid by fractional crystallization of the L-lysine salt of DL-2-amino-6-phosphonohexanoic acid . The synthesis involves the use of various reagents and conditions to achieve the desired enantiomeric purity.

Industrial Production Methods

Industrial production of L-AP6 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced crystallization techniques and purification methods to isolate the L-enantiomer from the racemic mixture .

Chemical Reactions Analysis

Types of Reactions

L-AP6 undergoes various chemical reactions, including:

    Oxidation: L-AP6 can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: L-AP6 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-AP6 can lead to the formation of oxidized phosphonohexanoic acid derivatives .

Scientific Research Applications

L-AP6 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • L- (+)-2-Amino-4-phosphonobutanoic acid (L-AP4)
  • L-quisqualic acid (QUIS)
  • L-cystine

Uniqueness

L-AP6 is unique due to its selective agonist activity at the quisqualate-sensitized site, which distinguishes it from other similar compounds. While L-AP4 and QUIS also interact with glutamate receptors, L-AP6 has a specific affinity for the quisqualate-sensitized site, making it a valuable tool in neuropharmacological research .

Properties

IUPAC Name

2-amino-6-phosphonohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOXWRQXHFVNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCP(=O)(O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00913181
Record name 6-Phosphononorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78944-89-5
Record name 6-Phosphononorleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78944-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-phosphonohexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078944895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phosphononorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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